molecular formula C11H11F4NO2 B3050065 Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate CAS No. 2345-05-3

Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate

Cat. No.: B3050065
CAS No.: 2345-05-3
M. Wt: 265.2 g/mol
InChI Key: VKGCSEGSUWTJMI-UHFFFAOYSA-N
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Description

Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate typically involves the reaction of ethyl bromoacetate with 4-fluoro-3-(trifluoromethyl)aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the aniline attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as increased stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(trifluoromethyl)phenyl)acetate
  • 4-(trifluoromethyl)phenol
  • Trifluoromethylpyridine

Uniqueness

Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

ethyl 2-[4-fluoro-3-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO2/c1-2-18-10(17)6-16-7-3-4-9(12)8(5-7)11(13,14)15/h3-5,16H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGCSEGSUWTJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307191
Record name ETHYL 2-[[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO]ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-05-3
Record name NSC190343
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL 2-[[4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO]ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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